molecular formula C13H15NO4 B14635997 Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- CAS No. 54819-26-0

Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)-

Cat. No.: B14635997
CAS No.: 54819-26-0
M. Wt: 249.26 g/mol
InChI Key: CLKFNPGWMPRGHS-NSHDSACASA-N
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Description

Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- is a complex organic compound with a unique structure that includes a benzoylamino group, an oxo group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include:

    Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Temperature: Elevated temperatures to drive the reaction to completion.

    Solvents: Common organic solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow reactors, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions at the ester or amide groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Metabolic Pathways: Participating in or altering metabolic processes within cells.

Comparison with Similar Compounds

Similar Compounds

    Pentanoic acid, 3-oxo-, methyl ester: Shares a similar ester structure but lacks the benzoylamino group.

    Pentanoic acid, 3-hydroxy-, methyl ester: Contains a hydroxyl group instead of an oxo group.

    Valeric acid: A simpler carboxylic acid without the ester or benzoylamino groups.

Uniqueness

Pentanoic acid, 3-(benzoylamino)-4-oxo-, methyl ester, (S)- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

54819-26-0

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

methyl (3S)-3-benzamido-4-oxopentanoate

InChI

InChI=1S/C13H15NO4/c1-9(15)11(8-12(16)18-2)14-13(17)10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,14,17)/t11-/m0/s1

InChI Key

CLKFNPGWMPRGHS-NSHDSACASA-N

Isomeric SMILES

CC(=O)[C@H](CC(=O)OC)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(=O)C(CC(=O)OC)NC(=O)C1=CC=CC=C1

Origin of Product

United States

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